Dynorphin A, an endogenous peptide targeting κ-opioid receptors (KOR), plays critical roles in pain modulation, stress response, and mood regulation. Early pharmacological studies revealed its potential but faced challenges due to enzymatic instability, poor blood-brain barrier penetration, and receptor promiscuity. This drove the development of synthetic analogues like Boc-Dakli (Boc-D-Ala-K-Dynorphin(1-11)-NH₂), engineered to overcome these limitations. Structural modifications included:
These innovations positioned Boc-Dakli as a key probe for studying KOR signaling without rapid in vivo clearance. Its design exemplifies iterative peptide engineering to balance receptor specificity, metabolic stability, and functional activity.
Table 1: Key Structural Features of Boc-Dakli vs. Native Dynorphin A
| Feature | Native Dynorphin A(1-11) | Boc-Dakli |
|---|---|---|
| N-Terminus | Free amine (Tyr¹) | Boc-protected (Boc-D-Ala¹) |
| Position 1 Residue | L-Tyrosine | D-Alanine |
| Peptide Length | 11 residues | 11 residues |
| Primary Receptor Target | κ-Opioid Receptor (KOR) | κ-Opioid Receptor (KOR) |
| Enzymatic Stability | Low (rapid cleavage) | High (D-amino acid + Boc) |
Boc-Dakli’s primary utility lies in dissecting KOR signaling mechanisms and functional selectivity ("biased agonism"):
Table 2: Pharmacological Profile of Boc-Dakli at Opioid Receptors
| Parameter | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) |
|---|---|---|
| Binding Affinity (Ki, nM) | 1.8 ± 0.4* | 24 ± 3* |
| cAMP Inhibition (EC50, nM) | 3.1 | 48 |
| β-Arrestin Recruitment | Minimal (Bias Factor >10)** | Moderate |
| In vitro data from transfected HEK-293T cells [6]; *Bias factor calculated relative to U50,488h* |
Research on Boc-Dakli addresses critical gaps in neuropharmacology and therapeutic development:
Table 3: Research Applications of Boc-Dakli
| Domain | Application | Significance |
|---|---|---|
| Receptor Pharmacology | Biased agonism quantification | Links ligand structure to signaling outcomes |
| Peptide Engineering | N-terminal protection strategies | Blueprint for stable peptide therapeutics |
| Pain Therapeutics | Dual MOR/KOR agonist development | Mitigates respiratory risk vs. MOR-selective opioids |
| Neuroscience Tools | Probing dynorphin roles in memory/stress | Elucidates KOR pathophysiology |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: